molecular formula C36H33ClN4O5 B1258886 (8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide

(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide

Cat. No. B1258886
M. Wt: 637.1 g/mol
InChI Key: BGXZPXNTQICWOW-NQUIPPIDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide is a diarylmethane.

Scientific Research Applications

Enantiomerically Pure Spiroisoxazolidines Synthesis

A study by Kumar et al. (2010) involved synthesizing novel enantiomerically pure spiroisoxazolidines, which include a compound structurally related to the specified molecule. These compounds were tested for antimycobacterial activity, showcasing potential in tuberculosis treatment. The study focused on the synthesis process and biological activity evaluation, particularly against Mycobacterium tuberculosis (Kumar et al., 2010).

Structural Revision of Diazaspiro Compounds

Dyachenko et al. (2015) conducted a study revising the structure of related diazaspiro compounds, including an analysis of molecular and crystal structures. This research emphasizes the importance of accurate structural characterization in scientific research, especially for complex molecules like diazaspiro compounds (Dyachenko, Toropov, & Rusanov, 2015).

Reduction Studies in Diazaspiro Compounds

Stepakov et al. (2009) explored the selective reduction of compounds similar to the specified molecule. Their research provided insights into the chemical behavior of these compounds under reduction reactions, which is crucial for understanding their potential applications in various fields, including medicinal chemistry (Stepakov et al., 2009).

Spiro Heterocyclization Research

Silaichev et al. (2013) investigated the spiro heterocyclization of specific diaroyl compounds, contributing to the understanding of chemical reactions involving spiro compounds and their potential applications. This research is relevant for developing new methodologies in organic synthesis (Silaichev et al., 2013).

properties

Product Name

(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide

Molecular Formula

C36H33ClN4O5

Molecular Weight

637.1 g/mol

IUPAC Name

(8R)-3-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-7-(3,3-diphenylpropanoyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide

InChI

InChI=1S/C36H33ClN4O5/c37-27-14-16-29(17-15-27)45-22-33(42)39-28-13-7-12-26(18-28)31-20-36(46-40-31)21-32(35(38)44)41(23-36)34(43)19-30(24-8-3-1-4-9-24)25-10-5-2-6-11-25/h1-18,30,32H,19-23H2,(H2,38,44)(H,39,42)/t32-,36?/m1/s1

InChI Key

BGXZPXNTQICWOW-NQUIPPIDSA-N

Isomeric SMILES

C1[C@@H](N(CC12CC(=NO2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N

Canonical SMILES

C1C(N(CC12CC(=NO2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide
Reactant of Route 2
Reactant of Route 2
(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide
Reactant of Route 3
Reactant of Route 3
(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide
Reactant of Route 4
Reactant of Route 4
(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide
Reactant of Route 5
Reactant of Route 5
(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide
Reactant of Route 6
(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.